6,8-Dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one
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Overview
Description
6,8-Dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one is a complex organic compound with the molecular formula C26H16Br2N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the bromination of a quinazolinone precursor followed by the introduction of phenoxy and phenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinazolinone compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed under conditions that may include elevated temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility.
Scientific Research Applications
6,8-Dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dibromo-3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one
- 6,8-Dibromo-3-(4-chlorophenyl)-2-phenylquinazolin-4(3H)-one
- 6,8-Dibromo-3-(4-fluorophenyl)-2-phenylquinazolin-4(3H)-one
Uniqueness
6,8-Dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxy group, in particular, enhances its ability to interact with various molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
88538-87-8 |
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Molecular Formula |
C26H16Br2N2O2 |
Molecular Weight |
548.2 g/mol |
IUPAC Name |
6,8-dibromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H16Br2N2O2/c27-18-15-22-24(23(28)16-18)29-25(17-7-3-1-4-8-17)30(26(22)31)19-11-13-21(14-12-19)32-20-9-5-2-6-10-20/h1-16H |
InChI Key |
SPSFMENPFYXXJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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